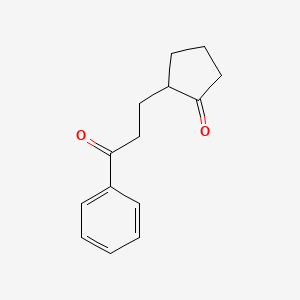

2-(3-Oxo-3-phenylpropyl)cyclopentanone

Description

2-(3-Oxo-3-phenylpropyl)cyclopentanone is a cyclopentanone derivative featuring a ketone-functionalized propyl chain substituted at the 2-position of the cyclopentanone ring. The substituent comprises a phenyl group attached to a carbonyl moiety (3-oxo), resulting in the structural formula C₁₄H₁₆O₂.

Properties

IUPAC Name |

2-(3-oxo-3-phenylpropyl)cyclopentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O2/c15-13-8-4-7-12(13)9-10-14(16)11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZQWELVEKVTOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)CCC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341159 | |

| Record name | 2-(3-Oxo-3-phenylpropyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7095-09-2 | |

| Record name | 2-(3-Oxo-3-phenylpropyl)cyclopentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxo-3-phenylpropyl)cyclopentanone typically involves the reaction of cyclopentanone with phenylacetic acid derivatives under specific conditions. One common method includes the use of Grignard reagents, where phenylmagnesium bromide reacts with cyclopentanone to form the desired product . The reaction is usually carried out in an anhydrous ether solvent at low temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation and other advanced techniques to optimize the yield and reduce production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxo-3-phenylpropyl)cyclopentanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-(3-Oxo-3-phenylpropyl)cyclopentanone has diverse applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 2-(3-Oxo-3-phenylpropyl)cyclopentanone involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, forming intermediates that interact with enzymes and other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Observations :

- Aromatic vs. Aliphatic Substituents : Phenyl groups (as in the target compound) may enhance UV stability and π-π interactions in drug design, whereas aliphatic chains (e.g., pentyl in ) increase lipophilicity, favoring fragrance longevity .

- Steric Effects : Bulky substituents like methylcyclohexenyl in Nectaryl may hinder enzymatic interactions but enhance odor persistence.

Antioxidant and Enzyme Inhibition

- Curcumin analogs with α,β-unsaturated ketones and methoxy/hydroxy groups (e.g., compound 3d) exhibit potent radical scavenging (IC₅₀ < 10 µM) and ACE inhibition (~80% at 100 µg/mL) due to resonance stabilization and hydrogen bonding .

- Tyrosinase Inhibition: Cyclohexanone-based analogs (e.g., 2e in ) show stronger inhibition (>70% at 50 µM) than cyclopentanones, highlighting ring size’s role in enzyme docking.

Research Findings and Data Tables

Table 2: Environmental Hazard Comparison

| Compound | PNEC (µg/L) | Critical Endpoint | Transport Hazard Class |

|---|---|---|---|

| Nectaryl | 7.0 | 72-h Algae NOEC: 0.07 mg/L | UN 3082, Class III |

| Target compound | Unknown | Unknown | Likely Class III |

Biological Activity

2-(3-Oxo-3-phenylpropyl)cyclopentanone is a ketone compound with the molecular formula C14H16O2, characterized by a cyclopentanone ring and a 3-oxo-3-phenylpropyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including interactions at the molecular level with various biological targets. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The structural composition of this compound consists of:

- Cyclopentanone Ring : A five-membered cyclic ketone.

- 3-Oxo-3-phenylpropyl Group : An aromatic substituent that contributes to its unique chemical reactivity.

Key Structural Data

| Property | Value |

|---|---|

| Molecular Formula | C14H16O2 |

| Molecular Weight | 224.28 g/mol |

| Functional Groups | Ketone |

| Solubility | Varies with solvent |

Synthesis Methods

Various synthetic routes have been developed for the production of this compound. Common methods include:

- Grignard Reaction : Involves the reaction of a Grignard reagent with a suitable carbonyl compound under anhydrous conditions.

- Condensation Reactions : Utilizes condensation between cyclopentanone and phenylacetone derivatives.

These methods require controlled temperatures and specific solvents to optimize yield and purity.

The biological activity of this compound is largely attributed to its ketone group, which can participate in nucleophilic addition reactions. This interaction allows the compound to form intermediates that may modulate various biochemical pathways, potentially leading to therapeutic effects or influencing metabolic processes.

Case Studies and Research Findings

- Antioxidant Activity : Research indicates that compounds similar to this compound exhibit significant antioxidant properties, which may mitigate oxidative stress in biological systems .

- Antimicrobial Effects : Studies have shown that structurally related compounds demonstrate antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential applications in treating resistant bacterial infections .

- Enzyme Interaction : The compound's interaction with enzymes involved in metabolic pathways has been documented, indicating its potential as a modulator in various biochemical processes .

Quantitative Structure-Activity Relationship (QSAR)

Quantitative structure-activity relationship (QSAR) models have been developed to predict the biological activity of compounds similar to this compound. These models utilize structural features to correlate with biological effects, providing insights into how modifications might enhance activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.